4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid
Description
Properties
IUPAC Name |
4-oxo-6-phenyl-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-12-8-11(10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZLLHCNBYFLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Isatine Derivatives
- Open Loop Condensation In a reaction vessel, combine isatin, a highly basic substance (such as sodium hydroxide, sodium methylate, potassium hydroxide, sodium ethylate, or potassium tert-butoxide), and water. Stir the mixture at 25-35°C, then add acetone and reflux for 5-15 hours. Cool the mixture, adjust the pH to 5-6, and filter to obtain 2-toluquinoline-4-carboxylic acid.
- Addition Reaction Add 2-toluquinoline-4-carboxylic acid and phenyl aldehyde to a reaction vessel, warm to 95-105°C, and react for 1-6 hours. Filter and dry to obtain 2-vinyl-4-quinoline carboxylic acid monohydrate.
- Dehydration In a reaction vessel, add 2-vinyl-4-quinoline carboxylic acid monohydrate and diacetyl oxide, warm to 115-125°C, and react for 2-8 hours. Filter and dry to obtain 2-vinyl-4-quinoline carboxylic acid.
- Oxidation Add 2-vinyl-4-quinoline carboxylic acid, potassium permanganate solution, and sodium hydroxide solution to a reaction vessel. React under 35-45°C for 2-8 hours, filter, and acidify with hydrochloric acid to pH 1-2. Allow to stand overnight, filter, and dry to obtain quinoline-2,4-dicarboxylic acid.
- Decarboxylation Add quinoline-2,4-dicarboxylic acid and m-xylene to a reaction vessel, reflux, and cool to room temperature. Filter to obtain Cinchonic Acid.
Doebner Reaction
The Doebner reaction, a three-component coupling of arylaldehyde, p-amino-acetophenone, and phenyl pyruvic acid, can synthesize substituted quinolines. Claisen Schmidt condensation with aldehydes in the presence of sodium hydroxide yields 2,3-diary-6-acetyl-quinoline-4-carboxylic acids.
Vilsmeier-Haack Formylation
Vilsmeier-Haack formylation of 3-(4-hydroxy-1-methyl-2-oxo-(1H)-quinolin-3-yl)-3-oxopropanoic acid produces 4-hydroxy-6-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde.
Synthesis of Quinazoline Derivatives
A one-pot three-component condensation reaction of (2‐amino‐phenyl)‐oxo‐acetic acid sodium salt (obtained from the hydrolysis of isatin) with ammonium acetate and 3‐nitrobenzaldehyde can be used to synthesize 2‐(3‐nitro‐phenyl)‐quinazoline‐4‐carboxylic acid.
Experimental Examples and Data
Example 1: Preparation of 2-toluquinoline-4-carboxylic acid
| Ingredient | Amount |
|---|---|
| Isatin | 25g (0.17mol) |
| Sodium Hydroxide | 54.4g (1.36mol) |
| Water | 110ml |
| Acetone | Appropriate amount |
| Conditions: | 25-35°C, 10 hours reflux |
| Yield: | 31.5g (99%) |
| Melting point: | 238-240 °C |
NMR Data: 1H-NMR(400MHz, DMSO-d6/ppm): \$$ \delta \$$ 8.127(7, 1H, ddd, J=7.256, J=1.845, J=0.594), 7.692(8, 1H, ddd, J=7.658, J=7.256, J=1.862), 7.574(9, 1H, ddd, J=8.323, J=7.658, J=1.845), 8.468(10, 1H, dddd, J=8.323, J=1.862, J=1.511, J=0.594), 8.418(13, 1H, d, J=1.511), 2.587(14, 3H)
Example 2: Preparation of 2-vinyl phenyl-4-quinoline carboxylic acid monohydrate
| Ingredient | Amount |
|---|---|
| 2-toluquinoline-4-carboxylic acid | 7.5g (0.04mol) |
| Phenyl aldehyde | 24ml (0.24mol) |
| Conditions: | 100 °C, 3 hours |
| Yield: | 10g (85%) |
| Melting point: | 294-295 °C |
PMR Data: (d6-DMSO): \$$ \delta \$$ 8.08(d, 8-H, 3J 8-H, 7-H=8.5Hz), 8.23(s, 3-H), 8.62ppm(d, 5-H, 3J 5-H, 6-H=8.3Hz)
Example 3: Preparation of 2-vinyl-4-quinoline carboxylic acid
| Ingredient | Amount |
|---|---|
| 2-vinyl-4-quinoline carboxylic acid monohydrate | 21g (0.07mol) |
| Diacetyl oxide | 350ml (3.7mol) |
| Conditions: | 120 °C, 5 hours |
| Yield: | 18.41g (93.4%) |
| Melting point: | 295-296 °C |
IR Data: 2480cm-1(OH), 965cm-1(C=CH-trans)
Example 4: Preparation of quinoline-2,4-dicarboxylic acid
| Ingredient | Amount |
|---|---|
| 2-vinyl-4-quinoline carboxylic acid | 12g (0.044mol) |
| Potassium permanganate solution | 12g potassium permanganate (0.076mol), 180ml 3mol/L sodium hydroxide solution |
| Conditions: | 35-45 °C, 5 hours |
| Yield: | 8.9g (94%) |
| Melting point: | 245-246 °C |
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted quinoline derivatives, which can exhibit enhanced biological activities and improved pharmacological properties.
Scientific Research Applications
4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Quinolinecarboxylic Acid Derivatives
Structural Analogues and Similarity Scores
Several structurally related compounds have been identified with varying substitution patterns (Table 1). Key analogues include:
Table 1. Structural analogues of 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid. Similarity scores are derived from cheminformatics analyses.
- Key Structural Differences: Position of Hydroxyl Group: The hydroxyl group at position 4 in the target compound distinguishes it from analogues like 2-hydroxy derivatives (e.g., 2-hydroxy-6-methyl-3-phenylquinoline-4-carboxylic acid) . This positional variation impacts hydrogen-bonding capacity and solubility. Substituent Effects: Fluorine or methyl groups at position 6 (e.g., 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid) enhance lipophilicity compared to the phenyl group in the target compound .
Antitumor Activity
- NSC 368390 (DuP-785): A 4-quinolinecarboxylic acid derivative with 6-fluoro and 3-methyl substituents demonstrated potent antitumor activity against human colon carcinomas (98% growth inhibition at 25 mg/kg) . The target compound’s phenyl group at position 6 may reduce water solubility but enhance target specificity compared to fluoro-substituted analogues.
Antioxidant Activity
- 2-Hydroxy-3-phenyl-6-substituted derivatives (e.g., 17a) showed moderate antioxidant activity in radical scavenging assays . The 4-hydroxy group in the target compound may improve redox activity due to increased resonance stabilization.
Antibacterial Activity
- 2-Phenylquinoline-4-carboxylic acids exhibited activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) . The absence of a 2-phenyl group in the target compound suggests divergent mechanisms of action.
Physicochemical Properties
- Solubility: Substituents like trifluoromethoxy (e.g., 2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic acid) reduce aqueous solubility compared to hydroxyl or carboxylic acid groups .
- Stability : The 4-hydroxy group in the target compound may increase susceptibility to oxidation relative to halogenated analogues (e.g., 6-chloro derivatives) .
Biological Activity
4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
This compound has the following chemical structure:
- IUPAC Name : 4-Hydroxy-6-phenylquinoline-3-carboxylic acid
- Molecular Formula : C15H11NO3
- Molecular Weight : 253.25 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has shown significant antiproliferative effects on various cancer cell lines, particularly colorectal cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 (Colorectal) | 37.4 |
| HCT-116 (Colon) | 8.9 |
These findings suggest that the compound may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression, such as the PI3K/AKT pathway .
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets within cancer cells. For instance, it has been observed to significantly reduce the expression of key genes involved in cell survival and proliferation, including PI3K and AKT, while increasing the expression of pro-apoptotic genes such as BAD .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the quinoline structure can enhance or diminish its efficacy against cancer cells. For example, derivatives with different substituents on the phenyl ring have been synthesized and evaluated for their antiproliferative activity, indicating that structural changes can significantly impact biological outcomes .
Case Studies
- Colorectal Cancer Study : A study investigated the effects of various quinoline derivatives on Caco-2 and HCT-116 cell lines. The results indicated that compounds similar to this compound exhibited potent inhibitory effects on cell growth, with IC50 values suggesting strong potential for therapeutic development against colorectal cancer .
- Molecular Docking Studies : Molecular docking studies have shown that this compound can effectively bind to the active site of PI3Kα, a critical enzyme in cancer signaling pathways. This binding disrupts normal signaling processes, leading to reduced cell viability in treated cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-hydroxyquinoline-3-carboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of substituted isatins with phenylacetic acid derivatives under high-temperature (200°C) and basic conditions (e.g., sodium acetate) to form quinoline intermediates .
- Step 2 : Hydrolysis of ester groups using NaOH/MeOH (e.g., 10% aqueous NaOH) to yield carboxylic acid derivatives .
- Optimization : Reaction efficiency can be improved by adjusting solvents (e.g., diphenyl ether for cyclization) and monitoring progress via TLC .
Q. Which spectroscopic techniques are most reliable for characterizing 4-hydroxyquinoline-3-carboxylic acid derivatives?
- Methodological Answer :
- NMR Spectroscopy : Critical for confirming regiochemistry and substituent positions (e.g., ¹H-NMR for aromatic protons and ¹³C-NMR for carbonyl groups) .
- IR Spectroscopy : Identifies functional groups (e.g., broad peaks at ~1685 cm⁻¹ for carboxylic acid C=O stretching) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects halogen isotopic patterns (e.g., chlorine doublets) .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of 4-hydroxyquinoline-3-carboxylic acid derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups like -Cl or -CF₃ at position 6 enhance antimicrobial activity) .
- Assay Validation : Use standardized protocols (e.g., ABTS radical scavenging for antioxidant activity) to minimize variability .
- Dose-Response Analysis : Test compounds across a concentration gradient to identify IC₅₀ discrepancies caused by assay sensitivity .
Q. What strategies are effective for optimizing regioselectivity in the synthesis of substituted 4-hydroxyquinoline-3-carboxylic acids?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., -OCH₃ at position 6) to control electrophilic substitution patterns .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) to prevent unwanted side reactions .
- Computational Modeling : Predict regioselectivity using DFT calculations to evaluate transition-state energies .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of quinoline derivatives?
- Methodological Answer :
- Solubility Profiling : Compare results across solvents (e.g., DMSO vs. aqueous buffers) and pH conditions .
- Accelerated Stability Studies : Expose compounds to heat, light, or humidity to identify degradation pathways .
- Cross-Validation : Replicate experiments using independent synthetic batches and analytical instruments (e.g., HPLC purity >95%) .
Safety and Handling
Q. What are the critical safety protocols for handling 4-hydroxyquinoline-3-carboxylic acid derivatives in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation of vapors (e.g., during SOCl₂-mediated acyl chloride formation) .
- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
